

3-(3-Chlorophenoxy)pyrrolidine hydrochloride chemical properties

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Compound of Interest

Compound Name:	3-(3-Chlorophenoxy)pyrrolidine hydrochloride
CAS No.:	28491-00-1
Cat. No.:	B1451565

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An In-depth Technical Guide to **3-(3-Chlorophenoxy)pyrrolidine hydrochloride**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **3-(3-Chlorophenoxy)pyrrolidine hydrochloride**, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved pharmaceuticals, valued for its three-dimensional architecture and synthetic versatility.^{[1][2]} This document details the compound's physicochemical properties, outlines a robust synthetic methodology, discusses analytical characterization techniques, and explores its potential applications, particularly in the development of novel therapeutics. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. **3-(3-Chlorophenoxy)pyrrolidine hydrochloride** is a disubstituted pyrrolidine ring, where a 3-chlorophenoxy group is attached at the 3-position of the nitrogenous heterocycle. The hydrochloride salt form enhances its stability and aqueous solubility.

Chemical Structure and Nomenclature

- IUPAC Name: 3-(3-chlorophenoxy)pyrrolidine;hydrochloride
- Common Synonyms: 3-(3-Chlorophenoxy)pyrrolidine HCl, 3-(3-Chlorophenoxy)pyrrolidine Hydrochloric Acid Salt[3]
- Chemical Class: Aryloxy-pyrrolidine derivative

Caption: Structure of **3-(3-Chlorophenoxy)pyrrolidine hydrochloride**.

Key Identifiers and Properties

The following table summarizes the core physicochemical properties of the compound. Experimentally determined values for properties such as melting point and solubility are not widely reported in the literature; therefore, data should be confirmed empirically.

Property	Value	Source(s)
CAS Number	28491-00-1	[3][4]
Molecular Formula	C ₁₀ H ₁₃ Cl ₂ NO	[3][4]
Molecular Weight	234.12 g/mol	[3][4]
Appearance	Expected to be an off-white to pale solid	General observation for similar compounds
Solubility	Expected to be soluble in water and polar organic solvents like methanol and DMSO	Inferred from hydrochloride salt form
Melting Point	Not reported	[4]
Boiling Point	Not reported	[4]

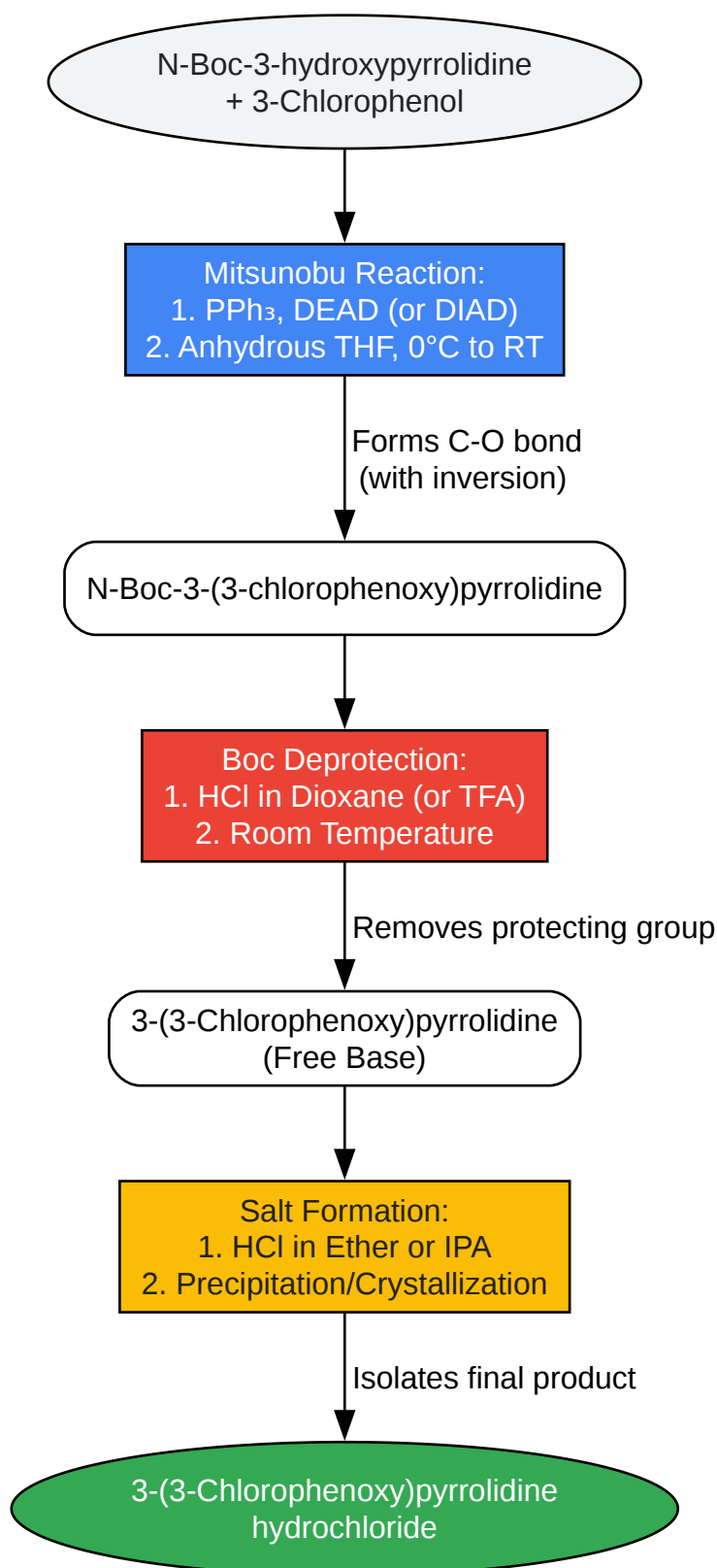
Synthesis and Manufacturing Insights

The formation of the key C-O ether bond between the pyrrolidine ring and the chlorophenol moiety is the central challenge in synthesizing this molecule. While several strategies exist for ether formation, the Mitsunobu reaction offers a reliable and stereospecific route, particularly when chiral precursors are used.^{[5][6]}

Recommended Synthetic Pathway: The Mitsunobu Reaction

The Mitsunobu reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile (in this case, a phenol) under mild, neutral conditions.^[7] This reaction typically proceeds with a complete inversion of stereochemistry at the alcohol carbon, a critical consideration when synthesizing enantiomerically pure compounds.^{[5][8]}

The proposed synthesis involves the reaction of N-protected 3-hydroxypyrrolidine with 3-chlorophenol in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).^[9] A subsequent deprotection step yields the free base, which is then treated with hydrochloric acid to afford the final hydrochloride salt.



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Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol (Representative)

Objective: To synthesize **3-(3-Chlorophenoxy)pyrrolidine hydrochloride** from N-Boc-3-hydroxypyrrolidine.

Materials:

- N-Boc-3-hydroxypyrrolidine (1.0 eq)
- 3-Chlorophenol (1.1 eq)
- Triphenylphosphine (PPh₃, 1.2 eq)
- Diisopropyl azodicarboxylate (DIAD, 1.2 eq)
- Anhydrous Tetrahydrofuran (THF)
- 4M HCl in 1,4-Dioxane
- Diethyl ether
- Standard workup and purification reagents (e.g., ethyl acetate, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

- Mitsunobu Coupling:
 - To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-hydroxypyrrolidine (1.0 eq), 3-chlorophenol (1.1 eq), and triphenylphosphine (1.2 eq).
 - Dissolve the solids in anhydrous THF.
 - Cool the solution to 0°C in an ice bath.
 - Add DIAD (1.2 eq) dropwise to the stirred solution over 20-30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

- Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting alcohol is consumed.
- Concentrate the reaction mixture under reduced pressure. The resulting residue contains the desired product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct.
- Purify the crude material via flash column chromatography on silica gel to isolate the N-Boc-3-(3-chlorophenoxy)pyrrolidine intermediate.
- Deprotection and Salt Formation:
 - Dissolve the purified intermediate in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
 - Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq) and stir the solution at room temperature for 2-4 hours. Causality Note: The strong acidic conditions cleave the tert-butyloxycarbonyl (Boc) protecting group, releasing CO₂ and isobutylene.
 - Monitor the reaction for the disappearance of the starting material.
 - Upon completion, add diethyl ether to precipitate the hydrochloride salt.
 - Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the final product, **3-(3-Chlorophenoxy)pyrrolidine hydrochloride**.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of the final compound is essential. While a public repository of spectra for this specific molecule is unavailable, its characteristic spectroscopic features can be predicted based on established principles and data from analogous structures.

[10][11]

Technique	Expected Observations
¹ H NMR	<p>Aromatic Region (δ 6.8-7.3 ppm): Four protons on the chlorophenyl ring exhibiting complex splitting patterns (dd, t, ddd). Pyrrolidine Ring (δ 2.0-3.8 ppm): Protons on the pyrrolidine ring will appear as multiplets. The C3 proton (methine adjacent to the ether oxygen) is expected to be the most downfield of the aliphatic protons (around δ 4.5-5.0 ppm). The protons adjacent to the ammonium nitrogen will also be downfield. Ammonium Protons (N-H₂⁺): A broad singlet, typically downfield (δ 9.0-10.0 ppm), which is exchangeable with D₂O.</p>
¹³ C NMR	<p>Aromatic Carbons (δ 110-160 ppm): Six distinct signals, including the carbon bearing the chlorine (C-Cl) and the carbon attached to the ether oxygen (C-O), which would be the most downfield in the aromatic region. Pyrrolidine Carbons (δ 25-75 ppm): Four signals corresponding to the pyrrolidine carbons. The C3 carbon attached to the ether oxygen will be the most downfield of the aliphatic carbons (around δ 70-80 ppm).</p>
Mass Spec. (ESI+)	<p>Molecular Ion (M+H)⁺: Expected at m/z 198.07 (for the free base, C₁₀H₁₂ClNO). Key Fragments: A significant fragment would correspond to the loss of the chlorophenoxy group or cleavage of the pyrrolidine ring.</p>
HPLC/UPLC	<p>Purity should be \geq95% using a suitable C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or TFA) and UV detection.</p>

Applications in Research and Drug Development

The true value of **3-(3-Chlorophenoxy)pyrrolidine hydrochloride** lies in its potential as a key intermediate for the synthesis of more complex, biologically active molecules.

Scaffold for CNS-Active Agents

The pyrrolidine ring is a well-established scaffold in central nervous system (CNS) drug discovery. Research on structurally similar compounds provides compelling evidence for this application. For instance, a study on 3-(p-chlorophenyl)pyrrolidine demonstrated its role as a prodrug that is metabolized in the brain to active GABAergic agents like baclofen.^[12] This suggests that **3-(3-Chlorophenoxy)pyrrolidine hydrochloride** could serve as a valuable precursor for novel compounds targeting CNS pathways, potentially for treating conditions like epilepsy, anxiety, or neuropathic pain.

Building Block in Combinatorial Chemistry

The secondary amine of the pyrrolidine ring provides a reactive handle for further functionalization. This allows for the straightforward generation of diverse chemical libraries through reactions such as:

- Reductive amination
- Amide bond formation
- N-alkylation
- N-arylation

This versatility makes the compound an attractive starting point for structure-activity relationship (SAR) studies aimed at optimizing ligand-target interactions. The 3-chlorophenyl moiety provides a specific substitution pattern that can be explored for its electronic and steric influence on biological activity.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, a robust safety assessment can be made based on its constituent parts (pyrrolidine, 3-chlorophenol) and data from closely related analogs.^[13]

- Hazard Classification (Predicted):
 - Harmful if swallowed (Acute Toxicity, Oral).[13]
 - Causes skin irritation.[13]
 - Causes serious eye irritation/damage.[13]
 - May cause respiratory irritation.[13]
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
 - Eye Protection: Use safety glasses with side shields or chemical goggles.
 - Skin and Body Protection: A lab coat is required. Ensure no skin is exposed.
 - Respiratory Protection: Handle in a well-ventilated fume hood. Avoid inhalation of dust.
- Handling:
 - Avoid contact with skin, eyes, and clothing.
 - Use in a chemical fume hood to minimize inhalation exposure.
 - Take precautionary measures against static discharge.
- Storage:
 - Store in a cool, dry, and well-ventilated area.
 - Keep the container tightly closed to prevent moisture absorption, as hydrochloride salts can be hygroscopic.
 - Store away from strong bases and oxidizing agents.

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